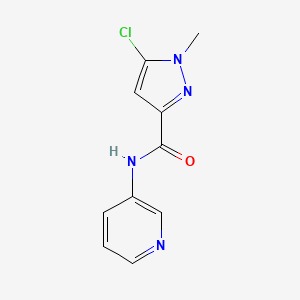
5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide
Descripción general
Descripción
The compound "5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives are often synthesized for their potential applications in medicinal chemistry due to their pharmacological properties. The compound is structurally related to various pyrazole derivatives that have been synthesized and characterized in recent studies, which have shown a range of biological activities and applications.
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the formation of the pyrazole ring followed by functionalization at various positions on the ring. For instance, the synthesis of 1H-pyrazole-3-carboxamide derivatives has been achieved by reacting acid chlorides with amines, as demonstrated in the conversion of 1H-pyrazole-3-carboxylic acid into its corresponding carboxamide with good yield . Similarly, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR, and HRMS. For example, the structure of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids was determined using these methods . The molecular docking studies are also performed to understand the interaction of these compounds with biological targets, such as enzymes . These techniques would be relevant for analyzing the molecular structure of "5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide" and its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can lead to a variety of chemical reactions, which are essential for further functionalization and the development of novel compounds with enhanced biological activities. The reaction conditions, such as the presence of a base or the reaction time, can influence the formation of different products, as seen in the formation of 3H-imidazo[4,5-b]pyridine derivatives . Understanding the chemical reactivity of the core pyrazole structure is crucial for the development of new derivatives, including the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their optical properties, are influenced by the substituents on the pyrazole ring. For instance, the absorption and emission maxima of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were found to be less correlated with the substituents on the pyrazole and benzene moieties . These properties are important for the potential application of these compounds in optical materials or as fluorescent probes. The physical and chemical properties of "5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide" would need to be characterized similarly to understand its potential applications.
Aplicaciones Científicas De Investigación
Central Nervous System Drug Development : A derivative of 5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide, identified as a glycine transporter 1 (GlyT1) inhibitor, has been explored for potential applications in central nervous system disorders. This compound displayed potent GlyT1 inhibitory activity and favorable pharmacokinetics, suggesting its relevance in developing treatments for CNS-related disorders (Yamamoto et al., 2016).
Regioselective Synthesis : The compound has been utilized in the regioselective synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides, showcasing its versatility in organic synthesis and potential applications in designing novel organic compounds (Drev et al., 2014).
Crystal Structure and Computational Study : Its derivatives have been synthesized and characterized, with their molecular structures studied using X-ray diffraction and density-functional-theory (DFT) calculations. This research contributes to the understanding of molecular configurations and the design of related compounds (Shen et al., 2012).
Antitubercular Agents : Certain derivatives have been designed as novel antitubercular agents. These compounds exhibit promising in vitro potency against drug-resistant strains of Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis (Tang et al., 2015).
Experimental and Theoretical Studies : The compound has been used in experimental and theoretical studies to explore functionalization reactions in organic chemistry, contributing to the broader field of synthetic chemistry (Yıldırım et al., 2005).
Synthesis and Analysis of Radioisotope Labelled Compounds : Its derivatives have been synthesized and analyzed for radioisotope labeling, providing insights into the metabolism of certain compounds and contributing to radiotracer studies (Yang et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-15-9(11)5-8(14-15)10(16)13-7-3-2-4-12-6-7/h2-6H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISGLKUVERLCQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380433 | |
| Record name | 5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide | |
CAS RN |
648408-70-2 | |
| Record name | 5-chloro-1-methyl-N-pyridin-3-ylpyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(1-Imidazolyl)methyl]aniline](/img/structure/B3031655.png)




![Benzo[b]thiophene, 5-bromo-3-(trifluoromethyl)-](/img/structure/B3031665.png)

